3-amino-N,N-dipropylbenzamide
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Overview
Description
3-Amino-N,N-dipropylbenzamide is an organic compound with the molecular formula C13H20N2O It is characterized by the presence of an amino group attached to the benzene ring and a dipropylamide group
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-N,N-dipropylbenzamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-dipropylbenzamide typically involves the reaction of 3-nitrobenzoic acid with dipropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound, ensuring consistent quality and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and various substituted benzamides.
Scientific Research Applications
3-Amino-N,N-dipropylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
Comparison with Similar Compounds
- 3-Aminobenzamide
- N,N-Dipropylbenzamide
- 3-Nitro-N,N-dipropylbenzamide
Comparison: 3-Amino-N,N-dipropylbenzamide is unique due to the presence of both an amino group and a dipropylamide group, which confer distinct chemical reactivity and biological activity. Compared to 3-aminobenzamide, it has enhanced lipophilicity due to the dipropyl groups, potentially affecting its bioavailability and interaction with biological targets. The presence of the amino group distinguishes it from N,N-dipropylbenzamide, providing additional sites for chemical modification and functionalization.
Properties
IUPAC Name |
3-amino-N,N-dipropylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNMGKRCWKXDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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